2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride

peptidomimetic synthesis GABA transport inhibitors α‑amino acid building blocks

2-Amino-2-pyrrolidin-3-ylacetic acid dihydrochloride (CAS 1910707-55-9) is the dihydrochloride salt of an α‑amino acid derivative that features a pyrrolidin-3-yl substituent at the α‑carbon of glycine. The free base (CAS 1214812-00-6, molecular formula C₆H₁₂N₂O₂, MW 144.17 g/mol) belongs to the class of cyclic, non‑proteinogenic α‑amino acids and is structurally related to the GABA‑ergic scaffold homo‑β‑proline (3‑pyrrolidineacetic acid).

Molecular Formula C6H14Cl2N2O2
Molecular Weight 217.09
CAS No. 1910707-55-9
Cat. No. B3324602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride
CAS1910707-55-9
Molecular FormulaC6H14Cl2N2O2
Molecular Weight217.09
Structural Identifiers
SMILESC1CNCC1C(C(=O)O)N.Cl.Cl
InChIInChI=1S/C6H12N2O2.2ClH/c7-5(6(9)10)4-1-2-8-3-4;;/h4-5,8H,1-3,7H2,(H,9,10);2*1H
InChIKeyHOBJVOBXDWYSLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-pyrrolidin-3-ylacetic Acid Dihydrochloride (CAS 1910707-55-9): Chemical Class & Procurement-Relevant Identity


2-Amino-2-pyrrolidin-3-ylacetic acid dihydrochloride (CAS 1910707-55-9) is the dihydrochloride salt of an α‑amino acid derivative that features a pyrrolidin-3-yl substituent at the α‑carbon of glycine [1]. The free base (CAS 1214812-00-6, molecular formula C₆H₁₂N₂O₂, MW 144.17 g/mol) belongs to the class of cyclic, non‑proteinogenic α‑amino acids and is structurally related to the GABA‑ergic scaffold homo‑β‑proline (3‑pyrrolidineacetic acid) [2]. The dihydrochloride salt (MW 217.09 g/mol) provides a defined stoichiometry that improves aqueous solubility and storage stability compared with the zwitterionic free base. Commercially available purities typically range from 95 % to 98 % . Its core utility lies in serving as a chiral building block for the synthesis of peptidomimetics, GABA‑uptake inhibitors, and other CNS‑targeted research compounds [2][3].

Why 2-Amino-2-pyrrolidin-3-ylacetic Acid Dihydrochloride Cannot Be Replaced by Generic In‑Class Analogs


Within the pyrrolidine‑acetic acid family, three structural variables dictate biological and synthetic utility: (i) the position of the acetic acid side chain on the pyrrolidine ring (2‑yl vs. 3‑yl), (ii) the presence or absence of an α‑amino substituent on that side chain, and (iii) the salt form [1][2]. Homo‑β‑proline (3‑pyrrolidineacetic acid) is a potent GABAₐ agonist and GABA‑uptake inhibitor, but its lack of an α‑amino group prevents direct incorporation into peptide chains via standard solid‑phase peptide synthesis [1]. The positional isomer 2‑(pyrrolidin‑2‑yl)acetic acid derivatives exhibit a different GABA‑transporter subtype selectivity profile (primarily mGAT1/mGAT4) compared with the 3‑yl scaffold [2]. The α‑amino‑substituted congeners (such as the title compound) uniquely combine a peptide‑compatible N‑terminus with the GABA‑mimetic pyrrolidine‑acetic acid pharmacophore, enabling applications that neither the parent acid nor side‑chain‑unsubstituted pyrrolidines can address [3]. Furthermore, the dihydrochloride salt offers a reproducible, non‑hygroscopic handling form with precisely defined protonation stoichiometry, which is critical for reproducible biological assay results [3].

Quantitative Differentiation Evidence for 2-Amino-2-pyrrolidin-3-ylacetic Acid Dihydrochloride vs. Structural Analogs


α‑Amino Substituent Enables Direct Peptide Coupling Unavailable to Homo‑β‑Proline

Unlike the parent scaffold homo‑β‑proline (3‑pyrrolidineacetic acid), which bears only a secondary amine on the pyrrolidine ring and a simple carboxylic acid side chain, 2‑amino‑2‑pyrrolidin‑3‑ylacetic acid carries a primary α‑amino group on the acetic acid moiety that is competent for direct amide bond formation in standard peptide coupling reactions [1]. This difference has a direct synthetic consequence: homo‑β‑proline can only be incorporated at the C‑terminus of a growing peptide chain, whereas the title compound can serve as an internal amino acid residue, enabling systematic exploration of conformational constraints in peptidomimetic backbones [1][2].

peptidomimetic synthesis GABA transport inhibitors α‑amino acid building blocks

3‑yl Positional Isomer Targets Distinct GABA Receptor Subtype Pharmacology Compared with 2‑yl Scaffold

The 2‑(pyrrolidin‑2‑yl)acetic acid scaffold, explored extensively by Steffan et al. (2015), yields potent inhibitors of the mGAT1 and mGAT4 GABA transporters (pIC₅₀ up to 5.67 at mGAT1 for the best 2‑hydroxy‑substituted congener) [1]. By contrast, the 3‑yl scaffold (homo‑β‑proline series) is a potent GABAₐ receptor agonist and also interacts with GABA₋ uptake mechanisms and GABAᵦ receptor binding sites [2]. (R)‑homo‑β‑proline inhibits GABAₐ receptor binding more than one order of magnitude more potently than its (S)‑enantiomer, while GABAᵦ affinity resides exclusively in the (S)‑enantiomer [2]. The 2‑amino‑3‑yl variant merges the GABAₐ‑preferring 3‑yl scaffold with an α‑amino substituent that has been shown, in the 4‑hydroxy congener series, to confer additional neuroactivity including modulation of extracellular glutamate levels and weak cannabinoid CB₁ receptor interaction [3].

GABA uptake inhibition subtype selectivity SAR

Dihydrochloride Salt Form Ensures Reproducible Physicochemical Handling vs. Free Base or Trihydrochloride

The dihydrochloride salt (C₆H₁₄Cl₂N₂O₂, MW 217.09 g/mol) provides a precisely defined 2:1 HCl stoichiometry, in contrast to the trihydrochloride variant (approx. 90 % purity, MW higher) that introduces assay‑to‑assay variability . The free base (MW 144.17 g/mol) is a zwitterion with limited aqueous solubility (slightly soluble in DMSO and methanol) and a predicted pKa of 2.08 ± 0.10, indicating that the carboxylic acid is largely deprotonated at physiological pH while the pyrrolidine‑NH exists in equilibrium between protonated and neutral forms . The dihydrochloride salt locks both basic nitrogens in their protonated state, eliminates pH‑dependent speciation artifacts, and provides a single, non‑hygroscopic solid that can be accurately weighed for quantitative biological assays .

salt form comparison aqueous solubility assay reproducibility

4‑Hydroxy‑α‑amino Congener Demonstrates Glutamate‑Lowering Activity Lacking in Simple 3‑Pyrrolidineacetic Acid

Cecioni et al. (2015) demonstrated that enantiopure α‑amino‑(4‑hydroxy‑pyrrolidin‑3‑yl)acetic acid derivatives markedly lowered extracellular glutamate levels and modestly interacted with cannabinoid type‑1 (CB₁) receptors, while showing no in vitro toxicity and no blood‑brain barrier penetration [1]. This contrasts with the parent 3‑pyrrolidineacetic acid (homo‑β‑proline), which acts primarily through GABAₐ/GABAᵦ receptor binding and GABA uptake inhibition without reported glutamate‑modulating activity [2]. Although the title compound (devoid of the 4‑hydroxy group) has not been independently profiled, the 4‑hydroxy derivative establishes proof‑of‑concept that the α‑amino‑3‑pyrrolidineacetic acid scaffold supports a broader polypharmacology landscape than its non‑amino counterparts.

extracellular glutamate modulation cannabinoid CB1 neuroactive scaffold

Optimal Application Scenarios for 2-Amino-2-pyrrolidin-3-ylacetic Acid Dihydrochloride Based on Quantitative Evidence


Synthesis of Internally Constrained Peptidomimetics with GABA‑Mimetic Pharmacophores

The title compound’s dual α‑amino and α‑carboxylic acid functionality enables its use as a conformationally restricted amino acid building block for solid‑phase peptide synthesis (SPPS) [1]. Unlike homo‑β‑proline, it can be incorporated at any position within a peptide sequence to introduce a pyrrolidine‑based conformational constraint that mimics the GABA backbone. This application is directly supported by the 1990 demonstration that homo‑β‑proline enantiomers exhibit stereoselective GABA receptor pharmacology [2] and by the 2015 work establishing the synthetic accessibility of enantiopure α‑amino‑pyrrolidine‑acetic acid derivatives [1].

Structure–Activity Relationship (SAR) Exploration of GABA Uptake Inhibitors and Receptor Ligands

The 3‑yl scaffold is a privileged template for targeting GABAₐ and GABAᵦ receptors, with (R)‑homo‑β‑proline inhibiting GABAₐ binding >10‑fold more potently than the (S)‑enantiomer [2]. The title compound’s α‑amino substituent introduces an additional diversification point for structure–activity relationship (SAR) studies aimed at optimizing subtype selectivity and pharmacokinetic properties. The dihydrochloride salt ensures reproducible concentration–response measurements across independent laboratories, making it suitable for multi‑site collaborative SAR campaigns .

Polypharmacology‑Oriented CNS Ligand Design Targeting Glutamate and GABA Pathways

The 2015 discovery that 4‑hydroxy‑substituted α‑amino‑3‑pyrrolidineacetic acid derivatives reduce extracellular glutamate and interact with CB₁ receptors, while remaining peripherally restricted, opens a polypharmacology design space not addressable by simple GABA analogs [1]. The title compound, as the unsubstituted parent scaffold, represents the logical starting point for systematic substitution studies (e.g., hydroxylation at position 4, N‑arylation) aimed at dialing in multi‑target activity profiles for neurological disorder applications [1][2].

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